molecular formula C17H16Cl2O4 B1673361 KB-141 CAS No. 219691-94-8

KB-141

货号: B1673361
CAS 编号: 219691-94-8
分子量: 355.2 g/mol
InChI 键: OZYQIQVPUZANTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

KB-141 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常涉及在碱存在下 3,5-二氯苯酚与 4-羟基-3-异丙基苄基溴反应形成醚键。 然后对该中间体进行进一步反应以引入乙酸部分 。工业生产方法可能涉及优化反应条件以提高收率和纯度,例如控制温度、压力和催化剂的使用。

化学反应分析

KB-141 经历各种化学反应,包括:

科学研究应用

KB-141 具有广泛的科学研究应用:

作用机制

KB-141 通过选择性结合甲状腺激素受体β发挥作用。这种结合会诱导受体构象发生改变,使其能够与辅激活剂相互作用并调节基因转录。 甲状腺激素受体β的激活导致代谢率升高、胆固醇水平降低和脂质代谢增强 .

相似化合物的比较

KB-141 由于其对甲状腺激素受体β的高度选择性而具有独特之处,这最大限度地减少了非选择性甲状腺激素受体激动剂通常与之相关的心脏副作用。类似的化合物包括:

This compound 凭借其降低不良反应的潜在治疗益处而脱颖而出,使其成为进一步研究和开发的有希望的候选药物。

生物活性

KB-141 is a selective agonist for the thyroid hormone receptor beta (TRβ), known for its potential therapeutic applications in obesity, hypercholesterolemia, and diabetes management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively activates TRβ, which plays a crucial role in regulating metabolic processes. Unlike TRα, TRβ activation primarily influences lipid metabolism and energy expenditure without significant cardiac side effects. The selectivity of this compound towards TRβ over TRα is essential for its therapeutic profile, minimizing adverse cardiovascular effects often associated with non-selective thyroid hormone therapies.

Pharmacological Effects

1. Anti-Obesity and Lipid-Lowering Effects:
Research indicates that this compound significantly reduces body weight and plasma cholesterol levels. In a study involving diet-induced obese (DIO) mice, this compound administration resulted in a notable reduction in total plasma cholesterol after two weeks of treatment. The effective dose (ED50) for cholesterol reduction was found to be 0.05 mg/kg .

2. Effects on Lipid Metabolism:
this compound has been shown to enhance the expression of genes involved in lipid metabolism, such as sterol regulatory element-binding protein (SREBP)-1c and low-density lipoprotein receptor (LDLR). In studies where this compound was administered to rats, significant increases in mRNA levels of these genes were observed, indicating enhanced lipid clearance from the bloodstream .

Case Studies

Case Study 1: DIO Mice
In a controlled study with DIO mice, this compound was administered at doses ranging from 0.012 mg/kg to 0.05 mg/kg. Results demonstrated a 67% reduction in total cholesterol levels compared to baseline measurements over a two-week period .

Case Study 2: Cynomolgus Monkeys
A study involving cynomolgus monkeys highlighted the drug's efficacy in lowering triglyceride levels and improving insulin sensitivity. Monkeys treated with this compound exhibited reduced fasting insulin levels alongside improved glucose tolerance tests .

Table 1: Summary of Biological Activities of this compound

ActivityObservationsEffective Dose (ED50)
Cholesterol Reduction67% reduction in total cholesterol0.05 mg/kg
Body Weight Reduction61% reduction in body weight gain1 mg/kg
Gene Expression (Liver)Increased SREBP-1c, LDLR mRNA levelsN/A
Insulin Sensitivity ImprovementEnhanced glucose toleranceN/A

Safety Profile

The safety profile of this compound is promising, with studies indicating minimal cardiac side effects compared to traditional thyroid hormone treatments. In rat models, this compound did not significantly affect heart rate or blood pressure at therapeutic doses, which is a common concern with non-selective thyroid hormone therapies .

属性

CAS 编号

219691-94-8

分子式

C17H16Cl2O4

分子量

355.2 g/mol

IUPAC 名称

2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid

InChI

InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22)

InChI 键

OZYQIQVPUZANTM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

规范 SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

外观

Solid powder

Key on ui other cas no.

219691-94-8

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KB 141
KB-141
KB141 cpd

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KB-141
Reactant of Route 2
KB-141
Reactant of Route 3
KB-141
Reactant of Route 4
Reactant of Route 4
KB-141
Reactant of Route 5
Reactant of Route 5
KB-141
Reactant of Route 6
Reactant of Route 6
KB-141

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。